REACTION_SMILES
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[CH3:11][C:12](=[O:13])[O:14][C:15](=[O:16])[CH3:17].[Cl:1][C:2]([CH:3]([CH2:4][C:5](=[CH2:6])[CH3:7])[OH:8])([Cl:9])[Cl:10].[OH2:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[Cl:1][C:2]([CH:3]([CH2:4][C:5](=[CH2:6])[CH3:7])[O:8][C:12]([CH3:11])=[O:13])([Cl:9])[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CC(O)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C=C(C)CC(OC(C)=O)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |